

Application Notes and Protocols for the Characterization of ETHYL 5H-OCTAFLUOROPENTANOATE

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Compound of Interest

Compound Name: ETHYL 5H-OCTAFLUOROPENTANOATE

Cat. No.: B1333793

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Introduction

Ethyl 5H-octafluoropentanoate is a fluorinated ester of significant interest in various fields, including materials science and as a building block in organic synthesis. Its unique properties, imparted by the fluorine atoms, necessitate thorough characterization to ensure identity, purity, and consistency. This document provides detailed application notes and experimental protocols for the analytical characterization of **ethyl 5H-octafluoropentanoate** using a suite of modern analytical techniques. These methodologies are crucial for researchers, scientists, and professionals involved in drug development and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of **ethyl 5H-octafluoropentanoate** is presented in the table below.

Property	Value
CAS Number	2795-50-8
Molecular Formula	C ₇ H ₆ F ₈ O ₂
Molecular Weight	286.11 g/mol
Boiling Point	141.2°C at 760 mmHg[1]
Density	1.458 g/cm ³ [1]
Appearance	Colorless liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **ethyl 5H-octafluoropentanoate**. Both ¹H and ¹⁹F NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy

Protocol:

- Sample Preparation: Prepare a solution of **ethyl 5H-octafluoropentanoate** in deuterated chloroform (CDCl₃) at a concentration of approximately 10 mg/mL.
- Instrument: A 400 MHz NMR spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16
 - Relaxation Delay: 5.0 seconds
 - Acquisition Time: 4.0 seconds
 - Spectral Width: 16 ppm

- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.30	Quartet (q)	2H	-OCH ₂ CH ₃
~6.00	Triplet of Triplets (tt)	1H	-CF ₂ H
~1.30	Triplet (t)	3H	-OCH ₂ CH ₃

^{19}F NMR Spectroscopy

Protocol:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrument: A 400 MHz NMR spectrometer equipped with a fluorine probe.
- Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 64
 - Relaxation Delay: 2.0 seconds
 - Acquisition Time: 2.0 seconds
 - Spectral Width: -50 to -150 ppm
 - Reference: Trichlorofluoromethane (CFCl₃) at 0.00 ppm (external or internal standard).

Expected ^{19}F NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~-124	Multiplet	-	2F	-CF ₂ -CF ₂ H
~-130	Multiplet	-	2F	-CO-CF ₂ -CF ₂ -
~-138	Doublet of Triplets (dt)	~52 (d), ~5 (t)	2F	-CF ₂ -CF ₂ -CF ₂ H
~-145	Doublet (d)	~52	2F	-CF ₂ -CF ₂ H

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **ethyl 5H-octafluoropentanoate**, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for this volatile compound.

Protocol:

- Sample Preparation: Prepare a dilute solution of **ethyl 5H-octafluoropentanoate** in a volatile organic solvent such as ethyl acetate or dichloromethane (1 mg/mL).
- Instrument: A standard GC-MS system.
- GC Parameters:
 - Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent.
 - Inlet Temperature: 250°C
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.
 - Injection Volume: 1 μ L (split mode, 50:1).

- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 30-350.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Expected Mass Spectrometry Data:

m/z	Relative Intensity (%)	Proposed Fragment
286	5	$[M]^+$
241	80	$[M - OCH_2CH_3]^+$
213	100	$[M - COOCH_2CH_3]^+$
119	40	$[C_3HF_4O]^+$
69	90	$[CF_3]^+$
45	60	$[OCH_2CH_3]^+$
29	70	$[CH_2CH_3]^+$

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

- Sample Preparation: The spectrum can be acquired directly from a neat liquid film of **ethyl 5H-octafluoropentanoate** between two salt plates (e.g., NaCl or KBr).
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.

Expected IR Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Assignment
2990-2900	Medium	C-H stretching (alkyl)
~1780	Strong	C=O stretching (ester)[2]
1300-1000	Strong	C-F stretching
~1240	Strong	C-O stretching (ester)[2]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

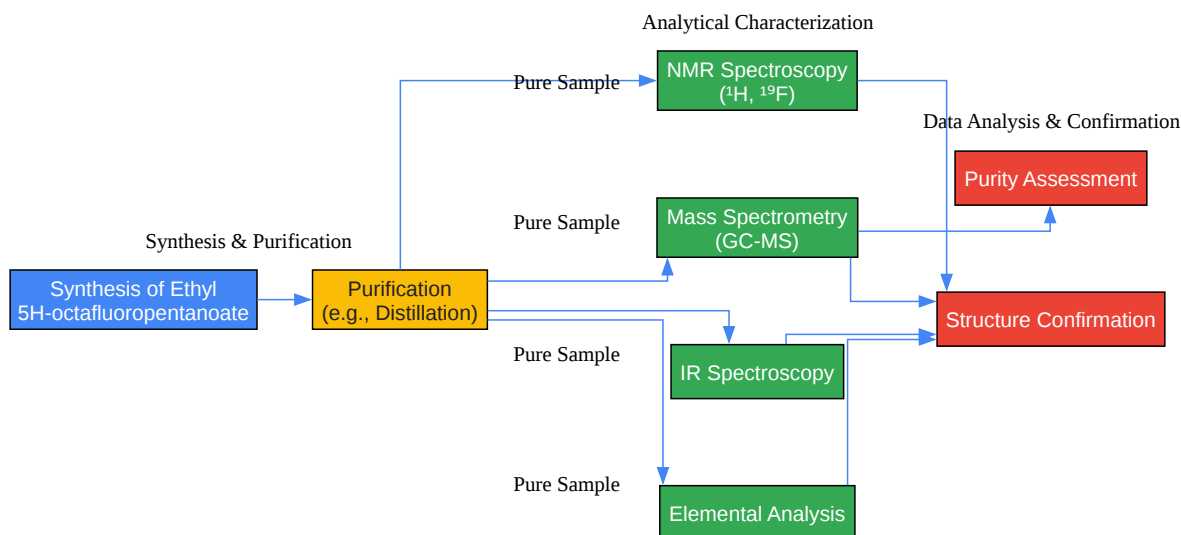
Protocol:

- Sample Preparation: A precisely weighed sample of pure **ethyl 5H-octafluoropentanoate** is required.
- Instrument: An automated elemental analyzer.
- Procedure: The sample is combusted in a stream of oxygen, and the resulting gases (CO_2 and H_2O) are quantitatively measured.

Expected Elemental Analysis Data:

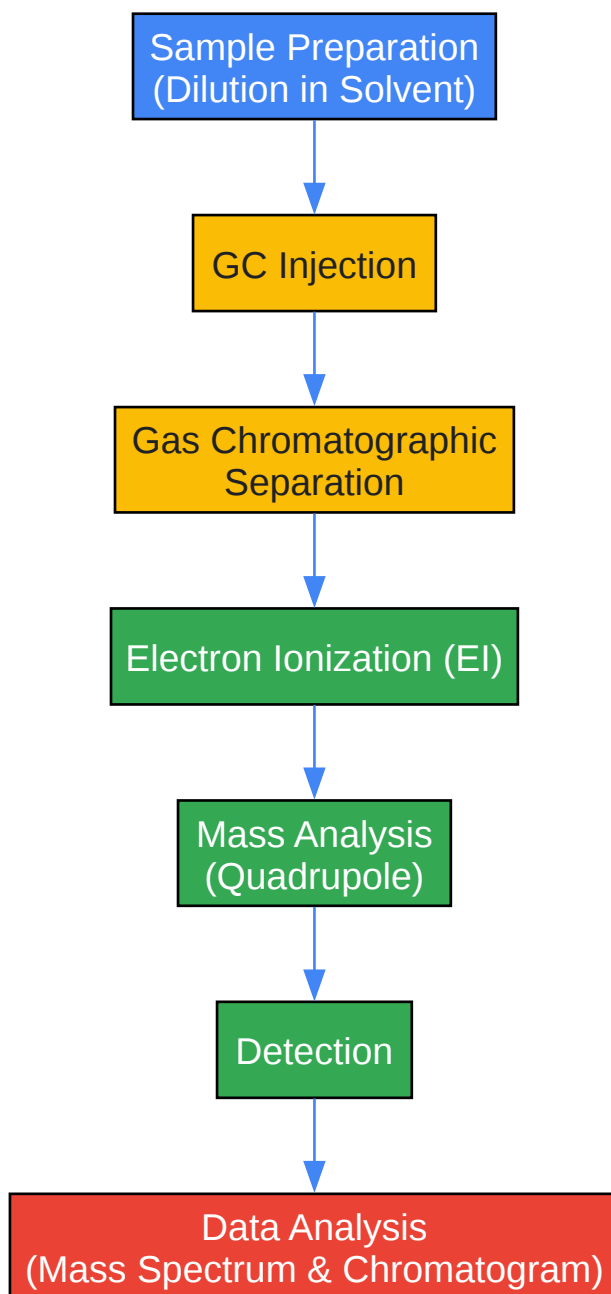
Element	Theoretical (%)	Experimental (%)
C	29.39	29.4 ± 0.4
H	2.11	2.1 ± 0.3

Visualizations



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Caption: Workflow for the synthesis and characterization of **ethyl 5H-octafluoropentanoate**.



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References

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